9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Molecular Interactions
Research on nucleic acid bases, which share structural similarities with the compound , demonstrates the significance of tautomerism and the effect of molecular interactions on tautomeric equilibria. These interactions can influence the stability of oxo and hydroxy tautomeric forms, which may have implications for the compound's reactivity and biological activity (Person et al., 1989).
Chemical and Biological Properties
Compounds related to 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which have structural motifs reminiscent of the subject compound, have been reviewed for their extensive chemical and biological properties. These include spectroscopic properties, structures, magnetic properties, and biological activities, underscoring the potential of such compounds in medicinal chemistry (Boča et al., 2011).
Anticancer Potential
Further exploration into benzimidazole hybrids, which share a core structural resemblance with purine bases, indicates significant anticancer potential. These compounds act through various mechanisms, such as intercalation and inhibition of key enzymes, pointing to the broad therapeutic capabilities of structurally related compounds (Akhtar et al., 2019).
Purine-utilizing Enzyme Inhibitors
Compounds based on purine-utilizing enzymes play a crucial role in diseases like malaria, cancer, and autoimmune disorders. Research into bioactive fused heterocycles as inhibitors showcases the importance of structural diversity in developing targeted therapeutics (Chauhan & Kumar, 2015).
Properties
IUPAC Name |
9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-9-23(12-15-7-5-4-6-8-15)19-21-17-16(24(19)10-13)18(27)25(11-14(2)26)20(28)22(17)3/h4-8,13H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCMXXMIAGVDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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